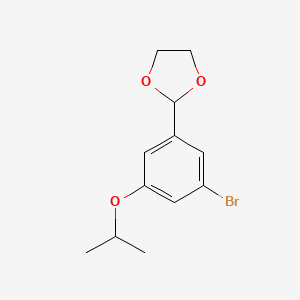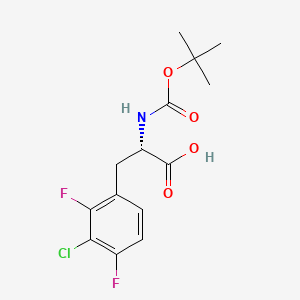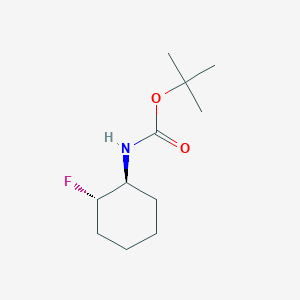
tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl or heteroaryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. These methods offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound valuable for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorocyclohexyl ring, used in similar synthetic applications.
tert-Butyl ((1R,2R)-2-fluorocyclohexyl)carbamate: A stereoisomer with different spatial arrangement, which can exhibit different chemical and biological properties.
Uniqueness
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H20FNO2 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
JMBBUHQGZLAHBD-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


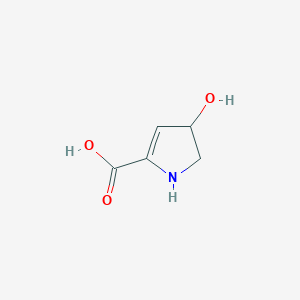
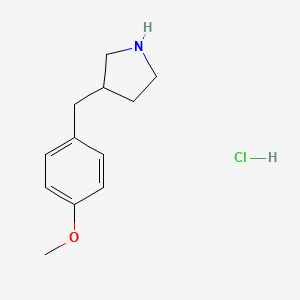
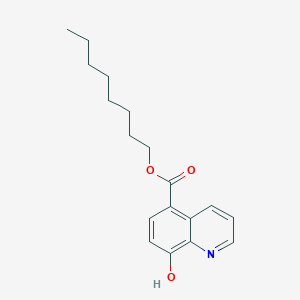
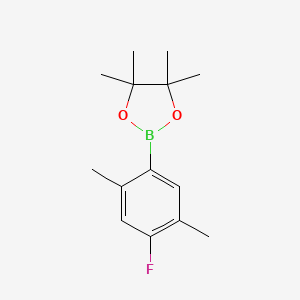

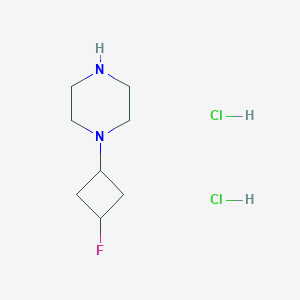

![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)


![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
